Latifolin

Vue d'ensemble

Description

Latifolin is a naturally occurring neoflavonoid extracted from the heartwood of Dalbergia odorifera, a species of the Fabaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-carcinogenic, and cardio-protective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Latifolin can be synthesized through various chemical routes. One common method involves the extraction from the heartwood of Dalbergia odorifera using organic solvents. The extracted compound is then purified through chromatographic techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Dalbergia odorifera. The process includes grinding the heartwood, followed by solvent extraction and purification using advanced chromatographic methods to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Latifolin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various catalysts and solvents are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Applications De Recherche Scientifique

Latifolin has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other neoflavonoids and related compounds.

Biology: Studied for its anti-inflammatory and antioxidant properties in various cell

Activité Biologique

Latifolin, a natural flavonoid derived from the heartwood of Dalbergia species, has garnered significant attention due to its diverse biological activities. This article synthesizes recent research findings on the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, cardioprotective, and anticancer properties.

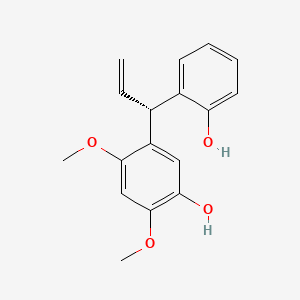

Chemical Structure and Classification

This compound belongs to the neoflavonoid group and is characterized by a unique chemical structure that contributes to its biological activities. Its structure includes multiple hydroxyl groups that enhance its reactivity and interaction with biological systems.

Anti-Inflammatory and Antioxidant Effects

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties. For instance, a study evaluated its effects on various pro-inflammatory cytokines in HaCaT cells (human keratinocyte cell line) treated with TNF-α and IFN-γ. The findings indicated that this compound significantly reduced the secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), and other inflammatory markers, thereby mitigating inflammation .

Table 1: Effects of this compound on Cytokine Secretion

| Cytokine | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| IL-6 | 100% | 45% | p < 0.05 |

| IL-8 | 100% | 30% | p < 0.01 |

| RANTES | 100% | 50% | p < 0.05 |

Additionally, this compound has been shown to inhibit reactive oxygen species (ROS) production in BJ-5ta cells, further supporting its role as an effective antioxidant .

Cardioprotective Properties

This compound's cardioprotective effects have also been investigated, particularly in the context of doxorubicin-induced cardiac injury. In a murine model, this compound administration resulted in improved cardiac function as evidenced by increased left ventricular ejection fraction (LVEF) and reduced levels of lactate dehydrogenase (LDH), indicating decreased myocardial injury . Furthermore, this compound promoted macrophage polarization towards an M2 phenotype, which is associated with anti-inflammatory responses.

Table 2: Cardioprotective Effects of this compound

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| LVEF (%) | 40 | 60 | p < 0.01 |

| LDH (U/L) | 200 | 100 | p < 0.01 |

| M1 Markers (iNOS/CD86) | High | Low | p < 0.05 |

| M2 Markers (CD206/IL-10) | Low | High | p < 0.01 |

Anticancer Activity

This compound has demonstrated significant anticancer properties, particularly against oral squamous cell carcinoma (OSCC). Research indicates that this compound inhibits cell proliferation and induces apoptosis in OSCC cell lines YD-8 and YD-10B by targeting the PI3K/AKT/mTOR signaling pathway . Furthermore, this compound was found to suppress cell migration and invasion capabilities, showcasing its potential as an anti-metastatic agent.

Table 3: Anticancer Effects of this compound on OSCC Cells

| Parameter | Control Group (%) | This compound Treatment (%) | Statistical Significance |

|---|---|---|---|

| Cell Proliferation | 100 | 30 | p < 0.01 |

| Migration Rate | High | Low | p < 0.01 |

| Apoptosis Rate | Low | High | p < 0.01 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α through modulation of NF-κB signaling pathways .

- Antioxidant Activity : By scavenging ROS and enhancing cellular antioxidant defenses, this compound protects cells from oxidative stress-induced damage .

- Regulation of Cell Signaling Pathways : this compound affects several key signaling pathways including PI3K/AKT/mTOR and MAPK pathways, influencing cell survival, proliferation, and apoptosis .

Propriétés

IUPAC Name |

5-[(1R)-1-(2-hydroxyphenyl)prop-2-enyl]-2,4-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-4-11(12-7-5-6-8-14(12)18)13-9-15(19)17(21-3)10-16(13)20-2/h4-11,18-19H,1H2,2-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVQOGDGFIJYPN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.